molecular formula C9H9N3O B085008 2-Hydrazinylquinolin-8-ol CAS No. 15011-37-7

2-Hydrazinylquinolin-8-ol

Cat. No. B085008
CAS RN: 15011-37-7
M. Wt: 175.19 g/mol
InChI Key: FKQJACHAEBSDHQ-UHFFFAOYSA-N
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Description

2-Hydrazinylquinolin-8-ol is a chemical compound with the CAS Number: 15011-37-7 . It has a molecular weight of 175.19 and is typically stored at room temperature . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for 2-Hydrazinylquinolin-8-ol is 1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7 (13)9 (6)11-8/h1-5,13H,10H2, (H,11,12) . This indicates the molecular structure of the compound. Further structural analysis would require more specific data or computational modeling.


Physical And Chemical Properties Analysis

2-Hydrazinylquinolin-8-ol is a powder at room temperature . More detailed physical and chemical properties would require specific experimental measurements or computational predictions .

Scientific Research Applications

  • Corrosion Inhibition : 2-Hydrazinylquinolin-8-ol derivatives exhibit significant anti-corrosion activity for carbon steel in acidic environments. They act as mixed-type inhibitors and their effectiveness increases with concentration. The adsorption of these compounds on steel surfaces follows the Langmuir model, and their performance has been validated through experimental and computational analyses (Rouifi et al., 2020).

  • Alzheimer's Disease Treatment : 2-Substituted 8-hydroxyquinolines, like 2-Hydrazinylquinolin-8-ol, are proposed for Alzheimer's disease treatment. They act as metal chaperones, disaggregating metal-enriched amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).

  • Toxicology : Some derivatives of 2-Hydrazinylquinolin-8-ol, like Clioquinol, have demonstrated diverse activities beyond their antimicrobial use, including potential applications in cancer therapy and Alzheimer's disease treatment, despite their historical association with neurotoxicity (Mao & Schimmer, 2008).

  • Malaria Therapy : 2-Hydrazinylquinolin-8-ol and related compounds, as part of the 8-aminoquinoline family, have been critical in the therapy of latent malaria. Their properties have led to the development of drugs like primaquine and tafenoquine, although challenges with hemolytic toxicity in certain patients persist (Baird, 2019).

  • Organic Synthesis : 2-Hydrazinylquinolin-8-ol derivatives have been synthesized for various applications, including the creation of novel hydrazinylquinoline regio-isomers and aminoquinoline substituted pyrrolidin-2,5-diones (Kumar et al., 2014).

  • Antimicrobial Activities : Several divalent transition metal complexes of 2-Hydrazinylquinolin-8-ol derivatives have shown in vitro antimicrobial activity against various bacterial strains and fungi (Patel & Patel, 2017).

  • Coordination Chemistry : The compound has applications in metallosupramolecular chemistry, particularly in creating new supramolecular sensors and emitting devices (Albrecht et al., 2008).

properties

IUPAC Name

2-hydrazinylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-12-8-5-4-6-2-1-3-7(13)9(6)11-8/h1-5,13H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQJACHAEBSDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00295717
Record name 2-hydrazinylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazinylquinolin-8-ol

CAS RN

15011-37-7
Record name 15011-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104543
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydrazinylquinolin-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00295717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PT Bremer, M Adler, CH Phung, AK Singh… - Journal of medicinal …, 2017 - ACS Publications
Botulinum neurotoxin A (BoNT/A) is one of the most deadly toxins and is the etiological agent of the potentially fatal condition, botulism. Herein, we investigated 8-hydroxyquinoline (…
Number of citations: 38 pubs.acs.org

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